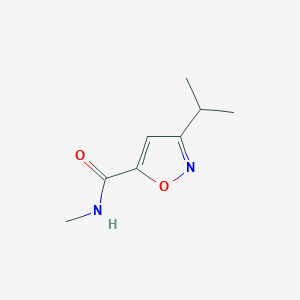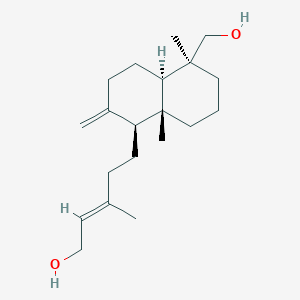
Agathadiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Agathadiol: is a complex organic compound characterized by its unique structure and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Agathadiol typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired yield and purity of the final product. Common steps may include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, reduction, and cyclization.
Key Reagents and Catalysts: The use of specific reagents, such as organometallic compounds, and catalysts, like palladium or platinum-based catalysts, is crucial for facilitating the desired transformations.
Reaction Conditions: Controlled temperature, pressure, and solvent conditions are essential to ensure the successful progression of each reaction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is critical to maximize yield and minimize by-products. Advanced techniques like high-throughput screening and process intensification may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum-based catalysts.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic organic chemistry.
Biology: In biological research, the compound’s interactions with biological molecules and its potential effects on cellular processes are of interest. Studies may focus on its role in modulating enzyme activity or signaling pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its efficacy as a drug candidate for treating specific diseases or conditions, often through in vitro and in vivo studies.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure can impart desirable properties to the final products.
作用機序
The mechanism of action of Agathadiol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, influencing their activity and downstream signaling.
類似化合物との比較
Decahydro-1-naphthalenol: Shares a similar decahydro-naphthalene core but differs in functional groups.
Methyl-3-pentenyl-naphthalene: Similar in having a pentenyl side chain but varies in the position and nature of substituents.
Uniqueness: The uniqueness of Agathadiol lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
1857-24-5 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC名 |
(E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,17-18,21-22H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 |
InChIキー |
MJHWZTRFACWHTA-AKZLODSSSA-N |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |
異性体SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C |
正規SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


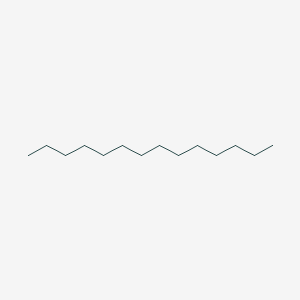
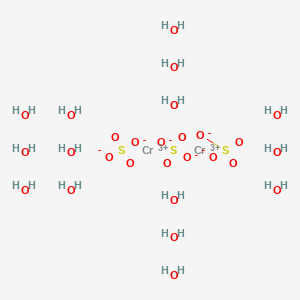
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
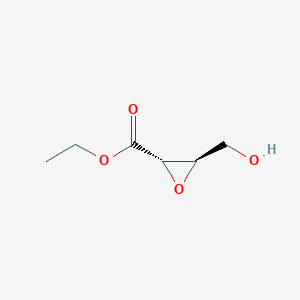
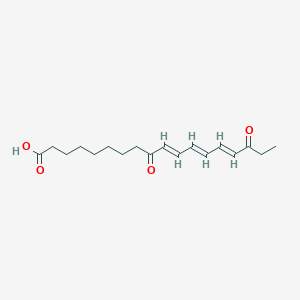
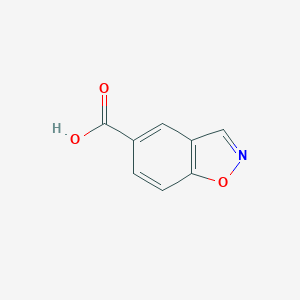
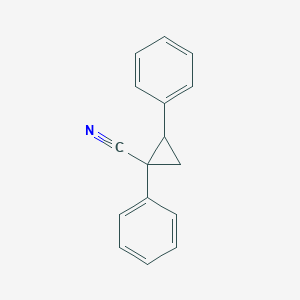
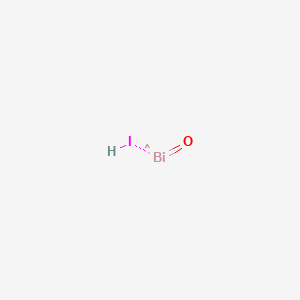

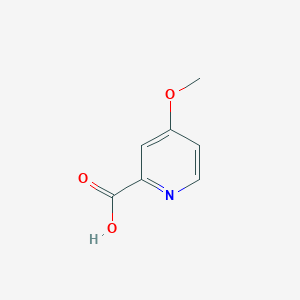
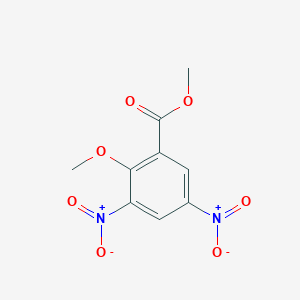
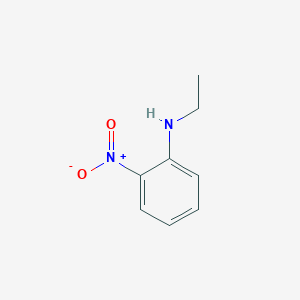
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
